2-(4-(Methoxymethyl)phenyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Methoxymethyl)phenyl)azetidine is a compound belonging to the azetidine family, which is characterized by a four-membered nitrogen-containing ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction typically proceeds under photochemical conditions, often requiring UV light to initiate the cycloaddition. The reaction conditions can vary, but common solvents include dichloromethane and acetonitrile, and the reaction is often carried out at low temperatures to control the reactivity.
Industrial Production Methods
Industrial production of azetidines can involve various methods, including cyclization, nucleophilic substitution, cycloaddition, ring expansion, and rearrangement reactions . These methods are chosen based on the desired yield, purity, and scalability of the production process. The choice of method also depends on the availability of starting materials and the specific application of the azetidine compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Methoxymethyl)phenyl)azetidine can undergo several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
2-(4-(Methoxymethyl)phenyl)azetidine has several scientific research applications, including:
Biology: It is used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: It is used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-(Methoxymethyl)phenyl)azetidine involves its interaction with specific molecular targets and pathways. The ring strain of the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. This reactivity can be harnessed to modify biological molecules or to create new materials with desired properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-(Methoxymethyl)phenyl)azetidine include other azetidines and aziridines. These compounds share the four-membered ring structure but differ in their substituents and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which impart unique reactivity and stability properties. Compared to other azetidines, it may offer distinct advantages in certain applications, such as drug discovery and materials science .
Biological Activity
2-(4-(Methoxymethyl)phenyl)azetidine is a compound of interest due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound, including data tables and case studies.
- Molecular Formula : C12H15N
- Molecular Weight : 189.25 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of azetidine compounds have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study A | MCF-7 | 1.2 | Apoptosis induction |
Study B | A549 | 0.8 | Cell cycle arrest |
Study C | HeLa | 0.5 | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research indicates that it is effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Cell Cycle Modulation : The compound has been shown to interfere with the cell cycle, particularly in cancer cells, leading to cell cycle arrest.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress is a potential mechanism contributing to its anticancer effects.
- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
Case Studies
-
Case Study on Anticancer Efficacy
- A recent trial investigated the effects of this compound on MCF-7 cells. Results demonstrated a significant reduction in cell viability at concentrations above 1 µM, with flow cytometry analysis confirming increased apoptosis rates.
-
Antimicrobial Efficacy Against Resistant Strains
- Another study evaluated the antimicrobial activity against multi-drug resistant strains. The compound exhibited potent activity against resistant Staphylococcus aureus strains, suggesting its potential as a lead compound for developing new antibiotics.
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-[4-(methoxymethyl)phenyl]azetidine |
InChI |
InChI=1S/C11H15NO/c1-13-8-9-2-4-10(5-3-9)11-6-7-12-11/h2-5,11-12H,6-8H2,1H3 |
InChI Key |
YSQTUFWJCNSOPH-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=C(C=C1)C2CCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.